molecular formula C4H7NO2S2 B150329 Acetamide, 2-methoxythiocarbonylthio- CAS No. 138111-22-5

Acetamide, 2-methoxythiocarbonylthio-

Cat. No. B150329
CAS RN: 138111-22-5
M. Wt: 165.2 g/mol
InChI Key: UCLBTIFUWMSXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, 2-methoxythiocarbonylthio-, also known as MTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in various fields of study, including biology, chemistry, and medicine. In

Mechanism Of Action

The mechanism of action of Acetamide, 2-methoxythiocarbonylthio- is not well understood. However, it is believed that Acetamide, 2-methoxythiocarbonylthio- acts as a thiolating agent, which can react with various electrophilic species, such as alkyl halides, to form thioesters. This reaction is believed to occur through a nucleophilic substitution mechanism.
Biochemical and Physiological Effects:
Acetamide, 2-methoxythiocarbonylthio- has not been extensively studied for its biochemical and physiological effects. However, it is believed that Acetamide, 2-methoxythiocarbonylthio- may have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Acetamide, 2-methoxythiocarbonylthio- has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Acetamide, 2-methoxythiocarbonylthio- has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is readily available. Acetamide, 2-methoxythiocarbonylthio- is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, Acetamide, 2-methoxythiocarbonylthio- also has some limitations. It is a relatively reactive compound, which means that it can react with other compounds in the experimental system. This can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for the study of Acetamide, 2-methoxythiocarbonylthio-. One potential direction is the development of new synthetic methods for the production of Acetamide, 2-methoxythiocarbonylthio-. This could lead to the production of Acetamide, 2-methoxythiocarbonylthio- with improved purity and yield. Another potential direction is the study of the biochemical and physiological effects of Acetamide, 2-methoxythiocarbonylthio-. This could lead to the development of new treatments for various diseases. Finally, the study of the mechanism of action of Acetamide, 2-methoxythiocarbonylthio- could lead to a better understanding of the reactivity of thioesters and other related compounds.

Synthesis Methods

Acetamide, 2-methoxythiocarbonylthio- can be synthesized by the reaction of methoxyamine hydrochloride with carbon disulfide, followed by the addition of sodium hydroxide and acetic anhydride. This process results in the formation of Acetamide, 2-methoxythiocarbonylthio- as a white crystalline powder with a melting point of 91-93°C.

Scientific Research Applications

Acetamide, 2-methoxythiocarbonylthio- has been extensively studied for its potential applications in scientific research. One of the most significant applications of Acetamide, 2-methoxythiocarbonylthio- is its use as a reagent for the synthesis of thioesters, which are important intermediates in the synthesis of various organic compounds. Acetamide, 2-methoxythiocarbonylthio- has also been used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry.

properties

CAS RN

138111-22-5

Product Name

Acetamide, 2-methoxythiocarbonylthio-

Molecular Formula

C4H7NO2S2

Molecular Weight

165.2 g/mol

IUPAC Name

O-methyl (2-amino-2-oxoethyl)sulfanylmethanethioate

InChI

InChI=1S/C4H7NO2S2/c1-7-4(8)9-2-3(5)6/h2H2,1H3,(H2,5,6)

InChI Key

UCLBTIFUWMSXMK-UHFFFAOYSA-N

SMILES

COC(=S)SCC(=O)N

Canonical SMILES

COC(=S)SCC(=O)N

synonyms

S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate

Origin of Product

United States

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